molecular formula C8H12O2 B11941733 Methyl 4-methyl-2-hexynoate

Methyl 4-methyl-2-hexynoate

Cat. No.: B11941733
M. Wt: 140.18 g/mol
InChI Key: QGJBPDARCSCDGO-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-hexynoate is an organic compound with the molecular formula C8H12O2. It is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methyl-2-hexynoate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-hexynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-2-hexynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Grignard reagents or organolithium compounds.

Major Products Formed:

Scientific Research Applications

Methyl 4-methyl-2-hexynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-hexynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 4,4-diethyl-2-hexynoate
  • Methyl 2-hexenoate
  • Methyl 5-methyl-2-phenyl-4-hexenoate
  • Methyl 5-hexyonate
  • Methyl 2,5-dimethyl-2-phenyl-4-hexenoate
  • Methyl 2-heptynoate
  • Methyl 4-decynoate

Comparison: Methyl 4-methyl-2-hexynoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 4-methylhex-2-ynoate

InChI

InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h7H,4H2,1-3H3

InChI Key

QGJBPDARCSCDGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C#CC(=O)OC

Origin of Product

United States

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